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molecular formula C7H8O2 B8694726 6-Oxabicyclo[3.2.1]oct-3-en-7-one

6-Oxabicyclo[3.2.1]oct-3-en-7-one

Cat. No. B8694726
M. Wt: 124.14 g/mol
InChI Key: TVEXGJYMHHTVKP-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897611B2

Procedure details

To 4-iodo-6-oxabicyclo[3.2.1]octan-7-one (8.00 g, 31.7 mmol) in benzene (100 ml) was added 1,8-diazabicyclo[5.4.0]undec-7-ene (7.9 g, 32 mmol) under nitrogen, and the mixture was heated under reflux for 6 h. The white precipitate was filtered off from the cooled solution and washed with ether (100 ml). The combined filtrates were washed with water (50 ml), 1N HCl (50 ml), and brine (25 ml), and then dried over magnesium sulfate. The solvents were removed by rotary evaporation to afford the alkene as a light brown oil (2.6 g, 66%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
I[CH:2]1[CH:8]2[CH2:9][CH:5]([C:6](=[O:10])[O:7]2)[CH2:4][CH2:3]1.N12CCCN=C1CCCCC2>C1C=CC=CC=1>[CH:5]12[CH2:9][CH:8]([O:7][C:6]1=[O:10])[CH:2]=[CH:3][CH2:4]2

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
IC1CCC2C(OC1C2)=O
Name
Quantity
7.9 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered off from the cooled solution
WASH
Type
WASH
Details
washed with ether (100 ml)
WASH
Type
WASH
Details
The combined filtrates were washed with water (50 ml), 1N HCl (50 ml), and brine (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents were removed by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C12CC=CC(OC1=O)C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07897611B2

Procedure details

To 4-iodo-6-oxabicyclo[3.2.1]octan-7-one (8.00 g, 31.7 mmol) in benzene (100 ml) was added 1,8-diazabicyclo[5.4.0]undec-7-ene (7.9 g, 32 mmol) under nitrogen, and the mixture was heated under reflux for 6 h. The white precipitate was filtered off from the cooled solution and washed with ether (100 ml). The combined filtrates were washed with water (50 ml), 1N HCl (50 ml), and brine (25 ml), and then dried over magnesium sulfate. The solvents were removed by rotary evaporation to afford the alkene as a light brown oil (2.6 g, 66%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
I[CH:2]1[CH:8]2[CH2:9][CH:5]([C:6](=[O:10])[O:7]2)[CH2:4][CH2:3]1.N12CCCN=C1CCCCC2>C1C=CC=CC=1>[CH:5]12[CH2:9][CH:8]([O:7][C:6]1=[O:10])[CH:2]=[CH:3][CH2:4]2

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
IC1CCC2C(OC1C2)=O
Name
Quantity
7.9 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered off from the cooled solution
WASH
Type
WASH
Details
washed with ether (100 ml)
WASH
Type
WASH
Details
The combined filtrates were washed with water (50 ml), 1N HCl (50 ml), and brine (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents were removed by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C12CC=CC(OC1=O)C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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